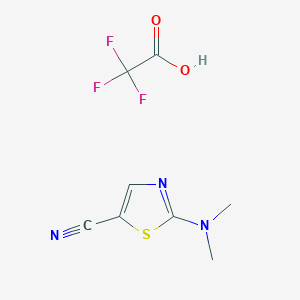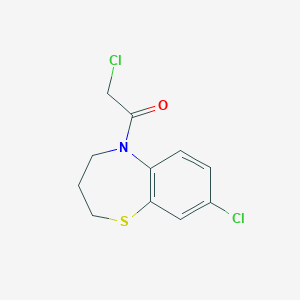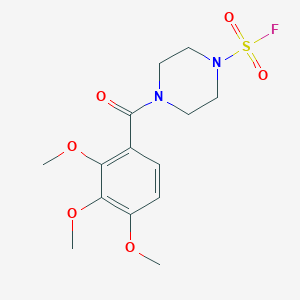![molecular formula C16H9Cl3N2S B2890555 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine CAS No. 477872-29-0](/img/structure/B2890555.png)
4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
Synthesis for Antimicrobial Applications : Compounds related to 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine have been synthesized for their potential antimicrobial properties. Studies have shown that some synthesized compounds exhibit significant inhibitory potency against various bacterial strains, indicating their potential application in developing new antimicrobial agents (Wang, Gan, Zhou, & Yan, 2011).
Antimicrobial Evaluation of Derivatives : Research involving derivatives of pyridazine, including those structurally related to 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine, has demonstrated antimicrobial activity. These studies contribute to the understanding of how such compounds can be effectively used against specific microorganisms (Deeb, El-Mariah, & El-Mawgoud, 2015).
Synthesis of Formazans with Antimicrobial Properties : Research involving the synthesis of formazans from compounds similar to 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine has indicated moderate antimicrobial activity against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Chemical Synthesis and Characterization
Synthetic Methods for Industrial Application : Studies have focused on developing new synthetic methods for compounds like 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine, aiming for applications in industrial production. These methods have been evaluated for their efficiency and yield, contributing to the broader understanding of synthesizing similar chemical compounds (Horie & Ueda, 1962).
Synthesis and Photophysical Properties : Research into the synthesis and photophysical properties of related compounds has provided insights into their potential applications in fields like photodynamic therapy or as sensors. This research is crucial in understanding how such compounds interact with light and their potential use in various technological applications (Neve, Crispini, Sebastiano Campagna, & Serroni, 1999).
Photochemical and Thermal Synthesis : Studies on the photochemical and thermal synthesis of related compounds have opened up new avenues for their use in various applications, including catalysis and materials science. These studies are essential for understanding the stability and reactivity of such compounds under different conditions (Bonnet, Collin, Gruber, Sauvage, & Schofield, 2003).
Propriétés
IUPAC Name |
4-chloro-6-(2,4-dichlorophenyl)sulfanyl-3-phenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2S/c17-11-6-7-14(12(18)8-11)22-15-9-13(19)16(21-20-15)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDQGOLOQJXJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2Cl)SC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2890476.png)


![2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2890483.png)
![Ethyl 7-oxo-5,6-diazaspiro[2.4]hept-4-ene-4-carboxylate](/img/structure/B2890484.png)




![(Z)-N-[2-(tert-butylamino)-2-oxoethyl]-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-ethylprop-2-enamide](/img/structure/B2890493.png)

